molecular formula C12H12N4O2S2 B2759709 2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-4-carboxamide CAS No. 1797727-07-1

2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-4-carboxamide

Cat. No.: B2759709
CAS No.: 1797727-07-1
M. Wt: 308.37
InChI Key: QHVAVAXTNLAWIP-UHFFFAOYSA-N
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Description

2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-4-carboxamide is a complex organic compound featuring multiple heterocyclic rings, including thiazole and azepine structures. This compound is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring followed by the formation of the azepine ring. Key reagents and conditions may include:

  • Thiazole Synthesis: : Formation of the thiazole ring can be achieved through the reaction of α-haloketones with thiourea or thioamides.

  • Azepine Formation: : The azepine ring can be constructed through intramolecular cyclization reactions, often involving the use of strong bases or specific catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can modify the thiazole and azepine rings, potentially introducing new functional groups.

  • Reduction: : Reduction reactions can reduce specific functional groups within the compound.

  • Substitution: : Substitution reactions can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. In biology, it may be used to study the interactions of thiazole and azepine derivatives with biological targets.

Medicine

This compound has potential medicinal applications, particularly in the development of new drugs. Its complex structure and biological activity make it a candidate for further research in pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Thiazole Derivatives: : Other thiazole derivatives with similar structures may exhibit similar biological activities.

  • Azepine Derivatives: : Compounds containing azepine rings can also have comparable properties.

Uniqueness

2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-4-carboxamide is unique due to its specific combination of thiazole and azepine rings, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S2/c1-6-14-8(5-19-6)10(17)16-12-15-7-3-2-4-13-11(18)9(7)20-12/h5H,2-4H2,1H3,(H,13,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVAVAXTNLAWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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